molecular formula C21H16N4O2S B4548046 3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole

3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B4548046
M. Wt: 388.4 g/mol
InChI Key: YPSUPOZKRNQKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also features a nitrobenzyl group and two phenyl groups attached to the triazole ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole typically involves the reaction of 4-nitrobenzyl chloride with 4,5-diphenyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and organic solvents like DMF and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis . The exact molecular pathways involved are still under investigation, but the compound’s ability to form non-covalent bonds with its targets is a key factor in its activity.

Comparison with Similar Compounds

3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:

    3-[(2,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole: This compound has similar structural features but with dichlorobenzyl groups instead of nitrobenzyl groups. It exhibits different chemical reactivity and biological activity.

    4-methyl-3-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S/c26-25(27)19-13-11-16(12-14-19)15-28-21-23-22-20(17-7-3-1-4-8-17)24(21)18-9-5-2-6-10-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSUPOZKRNQKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.